molecular formula C15H11ClN2O5 B5868325 methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate

methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate

Cat. No. B5868325
M. Wt: 334.71 g/mol
InChI Key: NFIUNPBDSZLGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate, also known as CNB-Me, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate involves its ability to interact with specific cellular targets. In cancer cells, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to inhibit the activity of histone deacetylase (HDAC), which leads to the activation of pro-apoptotic genes and the inhibition of angiogenesis. In neurons, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to have various biochemical and physiological effects, including the inhibition of HDAC activity, the activation of the Nrf2/ARE pathway, the induction of apoptosis, the inhibition of angiogenesis, and the protection of neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to have low toxicity, which reduces the risk of adverse effects on experimental subjects. However, one of the limitations of using methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate is its high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the research on methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate. One potential direction is the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Another potential direction is the development of novel analogs of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate with improved efficacy and reduced toxicity. Additionally, the elucidation of the molecular mechanisms underlying the effects of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate may provide insights into the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate involves the reaction between 5-chloro-2-nitrobenzoic acid and methyl anthranilate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography. This method has been reported to yield methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate with high purity and yield.

Scientific Research Applications

Methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been investigated for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and imaging. In cancer treatment, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to protect neurons from oxidative stress and inflammation. In imaging, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been used as a fluorescent probe for bioimaging due to its high photostability and low toxicity.

properties

IUPAC Name

methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)11-8-9(16)6-7-13(11)18(21)22/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUNPBDSZLGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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